molecular formula C13H21N3O3 B2444036 tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate CAS No. 2219407-34-6

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2444036
CAS No.: 2219407-34-6
M. Wt: 267.329
InChI Key: CSSNAQBMCIBTSW-UHFFFAOYSA-N
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Description

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that features a pyrazole ring substituted with a formyl group and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNAQBMCIBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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